1,5-Diacetylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)11-5-3-8-14-12(10(2)16)6-4-7-13(11)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZKPVAYNUXKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276974 | |
| Record name | 1,5-Diacetylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-43-8 | |
| Record name | 1,5-Diacetylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diacetylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 1,5 Diacetylnaphthalene
Established and Emerging Synthetic Routes
The synthesis of 1,5-diacetylnaphthalene, a key intermediate in various chemical syntheses, is primarily achieved through well-established methods, with ongoing research exploring more efficient and selective pathways.
The most common method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene (B1677914). This classic electrophilic aromatic substitution reaction typically involves treating naphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. byjus.comsmolecule.com Aluminum chloride (AlCl₃) is a frequently used catalyst that facilitates the formation of a highly electrophilic acylium ion. byjus.commasterorganicchemistry.com
The reaction is generally carried out under anhydrous conditions to prevent the deactivation of the catalyst. The choice of solvent can influence the regioselectivity and yield of the reaction, with solvents like carbon disulfide, dichloromethane, or nitrobenzene (B124822) being commonly employed. Temperature control is also crucial, often maintained between 0–5°C to manage the exothermic nature of the reaction and minimize the formation of polyacetylated byproducts. A notable outcome of this method is the concurrent formation of the 1,6-diacetylnaphthalene (B167977) isomer.
A kinetic study of the Friedel-Crafts acetylation of naphthalene in 1,2-dichloroethane (B1671644) revealed that the ratio of α- to β-isomers changes with reactant concentrations and reaction time. rsc.org This suggests a complex interplay of factors governing the final product distribution.
Table 1: Key Parameters in Friedel-Crafts Acylation for this compound Synthesis
| Parameter | Description | Common Examples | Impact on Reaction |
| Acylating Agent | Source of the acetyl group. | Acetyl chloride, Acetic anhydride | Reactivity and byproduct formation. |
| Lewis Acid Catalyst | Activates the acylating agent. | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Essential for acylium ion generation. masterorganicchemistry.com |
| Solvent | Medium for the reaction. | Carbon disulfide, Dichloromethane, Nitrobenzene | Influences regioselectivity and yield. |
| Temperature | Reaction condition. | 0–5°C | Controls reaction rate and minimizes side reactions. |
While Friedel-Crafts acylation remains a primary route, base-catalyzed methods for the acetylation of naphthalene derivatives have also been explored. smolecule.com These reactions promote the addition of acetyl groups to the aromatic system and can offer high purity and yield under specific conditions. smolecule.com For instance, the base-catalyzed cyclization of related diacetyl compounds has been studied, indicating the potential for base-mediated transformations in this chemical space. researchgate.net
Research into alternative catalytic systems is ongoing. For example, solid acid catalysts, such as zeolites, are used in industrial-scale alkylations and acylations due to their reusability and potential for high selectivity. wikipedia.orggoogle.com While not specifically detailed for this compound in the provided context, the development of heterogeneous catalysts represents a promising direction for more sustainable and efficient syntheses.
Other synthetic strategies that lead to naphthalene cores, which could potentially be adapted for this compound synthesis, include the Haworth synthesis for polycyclic aromatic hydrocarbons and various cyclization reactions. wikipedia.orggoogle.com
The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect, as substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The formation of this compound is a result of di-acylation at two α-positions. Kinetic studies have shown that the α/β isomer ratio is dependent on the concentration of the acylating reagent. rsc.orgstackexchange.com Specifically, β-acetylation is first-order in the acylating reagent, while α-acetylation is second-order. stackexchange.com
Steric hindrance also plays a role in determining the position of substitution, particularly with bulkier substituents. stackexchange.com For the acetylation of naphthalene, the initial α/β isomer ratio can be around 4-5, but this can change over time, indicating that the reaction is subject to both kinetic and thermodynamic control. rsc.orgreddit.com The choice of solvent and catalyst can also influence the regiochemical outcome.
Base-Catalyzed and Other Catalytic Synthetic Pathways
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are fundamental to optimizing the synthesis of this compound.
The mechanism of the Friedel-Crafts acylation proceeds through several key steps. byjus.com First, the Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.commasterorganicchemistry.com This acylium ion then acts as the electrophile in an attack on the aromatic naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. byjus.comrsc.org In this step, the aromaticity of the ring is temporarily disrupted. byjus.com Finally, a proton is eliminated from the σ-complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com
Kinetic studies on the acetylation of naphthalene suggest that the reaction pathways for α- and β-substitution are distinct. rsc.org The mechanism for β-acetylation is believed to be a two-stage process where the loss of the proton is the rate-limiting step. rsc.org In contrast, α-acetylation is thought to proceed through a σ-complex where the elimination of HCl is sterically hindered, leading to a more complex pathway that may involve a second σ-complex, the decomposition of which is at least partially rate-limiting. rsc.org
The interaction of the acetyl groups in this compound can lead to further reactions. For example, it can undergo nucleophilic addition reactions, particularly under basic conditions, which can lead to cyclization and the formation of more complex structures. smolecule.com
The role of the catalyst in the synthesis of this compound is central, particularly in the context of Friedel-Crafts acylation. The Lewis acid catalyst, typically AlCl₃, is essential for activating the acetylating agent to generate the reactive acylium ion electrophile. byjus.comiitk.ac.in In contrast to Friedel-Crafts alkylation, where the catalyst is regenerated and can be used in catalytic amounts, in acylation, the ketone product forms a stable complex with the Lewis acid. wikipedia.org This requires the use of stoichiometric or even excess amounts of the catalyst. wikipedia.org
The concentration of the acylating reagent, which is a complex of the acyl chloride and the Lewis acid, has been shown to have a differential effect on the rate of α- and β-acetylation, further highlighting the intricate role of the catalyst in determining the reaction's outcome. rsc.org The rate of the α-reaction is impeded by the presence of free acetyl chloride, while the β-reaction is unaffected. rsc.org
Alternative catalysts are being explored to improve the efficiency and environmental footprint of the synthesis. For example, poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been used as a solid superacid catalyst in Friedel-Crafts reactions. sigmaaldrich.com The development of such reusable and easy-to-handle catalysts is a key area of research.
Reaction Pathway Elucidation
Industrial-Scale Synthesis Considerations and Optimization
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, efficiency, process control, and economic viability. The primary method for its synthesis is the Friedel-Crafts acylation of naphthalene. smolecule.com This section details the critical considerations and optimization strategies for the large-scale manufacturing of this compound.
The cornerstone of this compound synthesis on an industrial level is the Friedel-Crafts acylation, which involves reacting naphthalene with an acylating agent such as acetyl chloride or acetic anhydride. smolecule.com This electrophilic aromatic substitution is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction is typically performed under anhydrous conditions, as the presence of moisture can deactivate the Lewis acid catalyst.
For large-scale production, precise control over reaction parameters is crucial to maximize yield and purity while ensuring operational safety. Temperature control is paramount to prevent over-acylation and the formation of unwanted isomers. The Friedel-Crafts acylation of naphthalene can produce a mixture of isomers, and controlling the reaction conditions helps to favor the formation of the desired 1,5-disubstituted product.
To enhance consistency and output, industrial settings may employ continuous flow reactors. This approach allows for better management of reaction heat, improved mixing, and a more uniform product quality compared to traditional batch processing.
Optimization of the industrial process extends beyond the reaction itself to the purification of the final product. Achieving high purity is essential for its use as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. smolecule.com Common purification techniques employed at an industrial scale include:
Recrystallization: This is a standard method for purifying the crude solid product.
Solvent Washing: This technique helps in removing soluble impurities from the product. google.com
Distillation: Although potentially expensive, vacuum distillation can be used to purify the product, especially when dealing with impurities that have close boiling points. google.com
A multi-step purification process, potentially combining these methods, is often necessary to achieve very high purity levels (e.g., up to 99.9%). google.com The choice and sequence of these steps are optimized to balance cost, yield, and the final purity of the this compound. google.com
Below are data tables summarizing the typical reaction conditions and optimization parameters for the industrial synthesis of this compound.
Table 1: Typical Reaction Parameters for Industrial-Scale Friedel-Crafts Acylation
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Naphthalene | The aromatic substrate for acylation. |
| Acylating Agent | Acetyl chloride or Acetic anhydride | Provides the acetyl group for substitution. smolecule.com |
| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to activate the acylating agent. |
| Solvent | Carbon disulfide, Dichloromethane, or Nitrobenzene | Provides a medium for the reaction; choice can affect regioselectivity. |
| Temperature | Controlled, often 0–5°C initially | To manage the exothermic reaction and minimize byproduct formation. |
| Reaction Environment | Anhydrous | To prevent catalyst deactivation. |
| Reactor Type | Batch or Continuous Flow | Continuous flow reactors can offer better consistency for large-scale production. |
Table 2: Process Optimization and Purification Strategies
| Strategy | Technique | Outcome | Reference |
|---|---|---|---|
| Purity Enhancement | Recrystallization | Removal of impurities from the solid crude product. | |
| Solvent Washing | Effective for removing specific soluble impurities. | google.com | |
| Vacuum Distillation | Purification from impurities with close boiling points. | google.com | |
| Yield Improvement | Process Parameter Control | Careful control of temperature and stoichiometry minimizes side reactions. |
Chemical Transformations and Derivatization Chemistry of 1,5 Diacetylnaphthalene
Oxidation Reactions and Pathways to Carboxylic Acid Derivatives
The acetyl groups of 1,5-diacetylnaphthalene are susceptible to oxidation, providing a direct route to naphthalene-1,5-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for the oxidation of primary alcohols and aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). britannica.comsavemyexams.com The oxidation of alkyl side-chains on aromatic rings to carboxylic acids can also be accomplished with strong oxidizing agents like potassium permanganate. libretexts.org
The resulting naphthalene-1,5-dicarboxylic acid is a versatile intermediate in its own right, serving as a precursor for the synthesis of various polymers and other functional materials. The conversion of the acetyl groups to carboxylic acids significantly alters the electronic properties of the naphthalene (B1677914) ring, influencing its reactivity in subsequent chemical modifications.
Reduction Chemistry of the Acetyl Groups
The carbonyls of the acetyl groups in this compound can be readily reduced to the corresponding alcohols. This reduction can yield 1,5-bis(1-hydroxyethyl)naphthalene. Standard reducing agents for converting ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical in achieving the desired level of reduction and avoiding unwanted side reactions. Further reduction of the resulting diol can lead to the formation of 1,5-diethylnaphthalene, completely removing the oxygen functionality.
Electrophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqpressbooks.pub The acetyl groups are deactivating and meta-directing substituents, meaning they decrease the reactivity of the aromatic ring towards electrophiles and direct incoming electrophiles to the positions meta to the acetyl groups. This is because the acetyl groups withdraw electron density from the ring, making it less nucleophilic. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.publibretexts.org For this compound, these reactions would be expected to occur at the C4 and C8 positions, which are meta to the acetyl groups at C1 and C5, respectively. However, the deactivating nature of the two acetyl groups can make these reactions challenging, often requiring harsh reaction conditions.
Nucleophilic Addition Reactions Involving Carbonyl Centers
The carbonyl carbons of the acetyl groups in this compound are electrophilic centers and are thus susceptible to nucleophilic attack. smolecule.com In these reactions, a nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. wikipedia.orglabster.com A wide variety of nucleophiles can be employed, including organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), hydrides, and enolates. wikipedia.org
For instance, the reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup. labster.com These nucleophilic addition reactions are fundamental in carbon-carbon bond formation and allow for the elaboration of the acetyl side chains into more complex structures. The regioselectivity of nucleophilic attack can be influenced by steric and electronic factors, as well as the reaction conditions. nih.gov
Intramolecular Cyclization and Fused Heterocycle Formation
The strategic positioning of the two acetyl groups in this compound makes it an excellent precursor for the synthesis of fused polycyclic systems through intramolecular cyclization reactions. These reactions often involve the initial transformation of the acetyl groups into reactive intermediates that can then undergo ring closure.
Pyridine (B92270) Ring Annulation Strategies
One of the most significant applications of this compound is in the synthesis of fused pyridine rings, a process known as annulation. These strategies typically involve reacting the diketone with a nitrogen source, such as ammonia (B1221849) or an amine, to form an intermediate that can then cyclize to create the pyridine ring. The resulting polycyclic aromatic hydrocarbons containing a nitrogen atom are of interest for their potential applications in materials science and medicinal chemistry. Various synthetic methodologies, including multi-component reactions, have been developed to construct pyridine rings. organic-chemistry.org
Other Condensed Polycyclic Systems
Beyond pyridine annulation, this compound can be utilized to construct other fused ring systems. For example, base-catalyzed intramolecular aldol (B89426) condensation could potentially lead to the formation of a six-membered carbocyclic ring fused to the naphthalene core. The reactivity of the acetyl groups allows for their conversion into various functionalities that can participate in a range of cyclization reactions, including Friedel-Crafts type cyclizations and transition-metal-catalyzed annulations. beilstein-journals.org These strategies provide access to a diverse array of complex polycyclic aromatic compounds with unique electronic and photophysical properties.
Lack of Documented Research on Multi-component Transformations of this compound
Despite extensive investigation into the chemical literature, there is a notable absence of published research detailing the use of this compound in multi-component organic transformations. Searches for its application in well-established multi-component reactions (MCRs), such as the Biginelli or Hantzsch syntheses, did not yield specific examples, detailed experimental findings, or corresponding data tables.
Multi-component reactions are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating structural features from each starting material. nih.govnih.gov These reactions, including the Biginelli reaction for producing 3,4-dihydropyrimidin-2(1H)-ones wikipedia.orgnih.gov and the Hantzsch synthesis for 1,4-dihydropyridines wikipedia.org, are fundamental in heterocyclic chemistry.
Theoretically, the structure of this compound, which possesses two reactive ketone functionalities on a rigid naphthalene scaffold, makes it a potential candidate for forming bis-heterocyclic structures through such reactions. This approach has been successfully demonstrated with analogous starting materials, such as the use of the dialdehyde (B1249045) terephthaldehyde to synthesize bis-dihydropyrimidinones in a Biginelli-type reaction. mdpi.com However, a direct application of this methodology to this compound is not documented in the available scientific literature.
Consequently, due to the lack of specific research findings, the generation of an article section on the multi-component transformations of this compound with the required detailed data is not possible at this time.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within the 1,5-diacetylnaphthalene molecule. These methods measure the vibrational modes of the molecule, which are sensitive to the specific bonds and symmetry. researchgate.netnih.gov While Raman spectroscopy measures vibrations from symmetrical molecular modes, FT-IR is effective for detecting vibrations of non-symmetrical modes. europeanpharmaceuticalreview.com
The key vibrational bands for this compound are associated with the carbonyl groups, the methyl groups, and the naphthalene (B1677914) ring system. The strong absorption band corresponding to the C=O stretching vibration of the acetyl groups is a prominent feature in the IR spectrum. The aromatic C-H stretching and ring stretching vibrations provide definitive evidence of the naphthalene core. FT-Raman spectroscopy complements the FT-IR data, particularly for the symmetric vibrations of the naphthalene ring. csic.es
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (Methyl) | 3000-2850 | FT-IR, FT-Raman |
| Carbonyl (C=O) Stretch | 1700-1680 | FT-IR (Strong) |
| Aromatic C=C Ring Stretch | 1600-1450 | FT-IR, FT-Raman |
| C-H Bending | 1475-1365 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the substitution pattern and electronic environment of the hydrogen and carbon atoms. uzh.ch
Due to the molecule's C₂h symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced. The ¹H NMR spectrum is expected to show one signal for the six protons of the two equivalent methyl groups and three distinct signals for the six aromatic protons. The aromatic protons at positions 2 and 6, 3 and 7, and 4 and 8 each produce a distinct signal with characteristic chemical shifts and coupling patterns. oregonstate.educhemicalbook.com
The ¹³C NMR spectrum provides information on all unique carbon atoms. oregonstate.edulibretexts.org Key signals include those for the carbonyl carbon, the methyl carbon, and the five distinct carbon environments within the naphthalene ring (three protonated and two quaternary). mdpi.comresearchgate.net The chemical shift of the carbonyl carbon is typically found significantly downfield. oregonstate.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methyl (-CH₃) | ~2.7 |
| ¹H | Aromatic (H-4, H-8) | ~7.9 |
| ¹H | Aromatic (H-2, H-6) | ~7.8 |
| ¹H | Aromatic (H-3, H-7) | ~7.4 |
| ¹³C | Carbonyl (C=O) | ~202 |
| ¹³C | Quaternary (C-1, C-5) | ~136 |
| ¹³C | Quaternary (C-9, C-10) | ~131 |
| ¹³C | Aromatic CH (C-4, C-8) | ~130 |
| ¹³C | Aromatic CH (C-2, C-6) | ~128 |
| ¹³C | Aromatic CH (C-3, C-7) | ~125 |
| ¹³C | Methyl (-CH₃) | ~27 |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration. sigmaaldrich.comcarlroth.compdx.edu
Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization, which provides further structural confirmation. msu.edu In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), and the peak corresponding to its mass-to-charge ratio (m/z) confirms the molecular weight. msu.edu
For this compound (C₁₄H₁₂O₂), the expected molecular weight is approximately 212.24 g/mol . nih.gov The mass spectrum would therefore show a molecular ion peak at m/z = 212. rsc.org The fragmentation pattern is characterized by the cleavage of bonds adjacent to the functional groups. libretexts.orgraco.cat Common fragmentation pathways for this molecule include the loss of a methyl radical (•CH₃) to give a fragment at m/z 197, and the loss of an acetyl radical (•COCH₃) to yield a fragment at m/z 169. Another significant peak can arise from the loss of a ketene (B1206846) molecule (CH₂=C=O). savemyexams.com
Table 3: Principal Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 212 | [C₁₄H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical |
| 169 | [M - COCH₃]⁺ | Loss of an acetyl radical |
| 154 | [C₁₂H₁₀]⁺• | Naphthalene radical cation |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within the this compound molecule. mdpi.commicrobenotes.comuni-muenchen.de The naphthalene chromophore governs the absorption and fluorescence properties. researchgate.net The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). mdpi.com
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, shows characteristic absorption bands originating from the naphthalene ring system. rsc.org The presence of the acetyl groups, which are electron-withdrawing, can cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. researchgate.net
Fluorescence spectroscopy provides information about the de-excitation of the molecule from its lowest excited singlet state (S₁) back to the ground state (S₀). mdpi.compan.olsztyn.pl While naphthalene itself is fluorescent, the presence of carbonyl groups can sometimes lead to fluorescence quenching through enhanced intersystem crossing to the triplet state. Studies on related compounds like 1,5-diaminonaphthalene show that the substitution pattern significantly influences the fluorescence properties. rsc.org
Table 4: Representative Electronic Spectroscopy Data
| Spectroscopy Type | Parameter | Typical Value Range (nm) | Associated Transition |
|---|---|---|---|
| UV-Vis Absorption | λmax | 230-240 | π → π* |
| UV-Vis Absorption | λmax | 290-300 | π → π* |
| UV-Vis Absorption | λmax | 340-350 | n → π* (weak) |
| Fluorescence Emission | λem | >350 | S₁ → S₀ |
Note: Values are illustrative and can vary based on the solvent used.
X-ray Crystallography of this compound and its Co-crystals/Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. protoxrd.com A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the naphthalene ring and the orientation of the acetyl groups relative to the ring.
Table 5: Illustrative X-ray Crystallographic Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | e.g., a=8.1, b=14.3, c=22.6 |
| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=105, γ=90 |
| Z | The number of molecules per unit cell. | e.g., 4 |
Note: These values are hypothetical examples to illustrate the type of data obtained from an X-ray crystallography experiment. rsc.org
Theoretical and Computational Chemistry Studies of 1,5 Diacetylnaphthalene
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,5-diacetylnaphthalene at the atomic and molecular levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org
In the context of naphthalene (B1677914) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict various properties. scirp.org For instance, studies on related naphthalene-based compounds have utilized DFT to explore their photovoltaic and nonlinear optical properties. nih.govajchem-a.com These calculations provide insights into how the electronic structure influences the material's behavior, which is crucial for designing new materials for specific applications. wikipedia.orgajchem-a.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The interaction between these orbitals is crucial in determining the chemical reactivity of a molecule. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of a molecule's excitability and reactivity. numberanalytics.com
A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and thus more reactive. numberanalytics.com In studies of naphthalene derivatives, FMO analysis helps to understand intramolecular charge transfer (ICT) processes. nih.gov For example, in donor-acceptor systems based on naphthalene-1,5-diamine, FMO analysis revealed efficient ICT from the central naphthalene core to the acceptor units. nih.gov The distribution and energies of the HOMO and LUMO can be tailored by introducing different substituent groups, thereby influencing the electronic and optical properties of the molecule. mdpi.com
Charge Transfer and Electron Density Distribution
The distribution of electron density and the potential for charge transfer are critical factors in the chemical behavior of this compound. The acetyl groups are electron-withdrawing, which influences the electron density of the naphthalene ring system.
Theoretical methods are used to analyze and quantify intermolecular electron density delocalization, often referred to as charge transfer. nih.gov For donor-acceptor molecular complexes, computational techniques can separate and quantify the forward and backward components of charge transfer. nih.gov In systems with donor and acceptor moieties, intramolecular charge transfer (ICT) can be investigated by analyzing the electron density changes between the ground and excited states. mdpi.com For naphthalene-based systems, studies have shown that the introduction of specific functional groups can significantly enhance ICT. nih.govmdpi.com The analysis of electron density distribution helps in understanding how charge is redistributed upon excitation, which is fundamental to the functioning of many optical and electronic materials.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The orientation of the two acetyl groups relative to the naphthalene plane is of particular interest.
Molecular dynamics (MD) simulations are a powerful tool for performing conformational analysis. nih.gov By simulating the motion of atoms over time, MD can explore the potential energy surface of a molecule and identify stable conformers and the energy barriers between them. nih.govunram.ac.id These simulations can reveal how factors like temperature and solvent affect the conformational preferences of a molecule. nih.govmdpi.com For flexible molecules, understanding the predominant conformations in solution is crucial for predicting their reactivity and biological activity. mdpi.com
Reaction Mechanism Modeling and Energetic Profiles
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A common synthesis route is the Friedel-Crafts acylation of naphthalene. iitk.ac.in The mechanism of this reaction is complex, with the regioselectivity (the preference for substitution at the α- or β-position of naphthalene) being sensitive to reaction conditions. myttex.netrsc.orgrsc.org
Kinetic studies of the Friedel-Crafts acetylation of naphthalene have shown that the α/β isomer ratio changes with reactant concentrations and time. rsc.org The α-acetylation is believed to proceed through a σ-complex where the subsequent elimination of HCl is sterically hindered. rsc.org In contrast, the β-acetylation mechanism is thought to involve a two-stage process where the loss of a proton is the rate-limiting step. rsc.org Theoretical calculations can map out the energetic profiles of these different pathways, helping to explain the observed product distributions under various conditions. researchgate.net For instance, reaction pathway analysis for related compounds like 1-methylnaphthalene (B46632) has shown the importance of hydrogen abstraction reactions in its consumption. nih.gov
Prediction of Spectroscopic Parameters and Vibrational Modes
Theoretical calculations are widely used to predict and interpret spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions, known as normal modes. uni-siegen.delibretexts.org
For naphthalene derivatives, normal coordinate analysis (NCA) based on theoretical methods can be used to provide a complete vibrational assignment. The calculated vibrational frequencies are often scaled to better match experimental values. This process helps in confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. esisresearch.org The agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model. nih.govesisresearch.org
Applications in Advanced Materials Science and Engineering
Precursor in Functional Organic Materials Synthesis
1,5-Diacetylnaphthalene is a key intermediate in the production of more complex organic molecules. Its acetyl groups are reactive sites that can undergo a range of chemical transformations, including oxidation, reduction, and condensation reactions. This reactivity allows for the construction of larger, more intricate molecular architectures with specific functionalities.
For instance, the oxidation of this compound can yield naphthalene-1,5-dicarboxylic acid, a monomer used in the synthesis of high-performance polymers. Conversely, reduction of the acetyl groups can produce 1,5-dihydroxyethylnaphthalene, which can also be incorporated into polymeric structures. The naphthalene (B1677914) core provides rigidity and thermal stability to these materials, while the functional groups introduced through the acetyl moieties can impart desirable optical, electronic, or catalytic properties.
The compound's role as a precursor extends to the synthesis of fused heterocyclic compounds, such as pyridines, which are of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the acetyl groups also influences the reactivity of the naphthalene ring, making it more resistant to electrophilic attack while enabling other selective transformations.
Development of Dyes, Pigments, and Optical Materials
The naphthalene unit within this compound is a chromophore, and its derivatives have found applications in the manufacturing of dyes and pigments. smolecule.com While this compound itself is not typically used directly as a colorant, it serves as a starting material for the synthesis of more complex dye molecules. The chemical modification of the acetyl groups and the naphthalene ring can be used to tune the absorption and emission properties of the resulting compounds, leading to a wide range of colors.
In the field of optical materials, this compound and its derivatives are explored for their potential in creating materials with specific light-interacting properties. For example, it has been investigated as a component in photoinitiator systems for curing cationically polymerizable resins, where it can act as a sensitizer (B1316253) for visible light. google.com The introduction of this compound into polymer matrices can also influence their refractive index and other optical characteristics.
The structural rigidity and electron-accepting properties of the diacetylnaphthalene core make it an attractive building block for organic electronic materials. nih.gov By incorporating it into larger conjugated systems, it is possible to develop materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the molecule allows for fine-tuning of the electronic energy levels to optimize device performance.
Engineering of Polycyclic Aromatic Hydrocarbons (PAHs)
Graphene-like molecules (GLMs), also known as nanographenes, are finite-sized fragments of graphene that exhibit quantum confinement effects, leading to unique electronic and optical properties. this compound has been utilized as a key building block in the bottom-up synthesis of GLMs with well-defined structures.
One synthetic strategy involves the transition metal-catalyzed C-H activation and annulation of this compound with alkynes. This reaction allows for the programmed π-extension of the naphthalene core, leading to the formation of larger, zigzag-edged GLMs. The resulting molecules are of significant interest for their potential applications in electronics, spintronics, and materials science due to their unique edge states.
The synthesis of these complex structures often involves a multi-step process that may include hydrolysis, decarboxylation, and benzylic oxidation to generate the desired condensed aromatic systems. The use of this compound as a starting material provides a convergent and efficient route to these sophisticated molecular architectures.
| GLM Synthesis Step | Description | Reference |
| C-H Activation/Annulation | Transition metal-catalyzed reaction of this compound with acetylenedicarboxylates. | |
| Hydrolysis & Decarboxylation | Removal of ester groups from the zigzag edges of the newly formed structure. | |
| Benzylic Oxidation | Conversion of benzylic positions to generate condensed aromatic ketones. |
Helicenes are polycyclic aromatic hydrocarbons that possess a helical, screw-shaped structure due to the ortho-fusing of aromatic rings. researchgate.net This inherent chirality makes them attractive for applications in chiroptical materials, asymmetric catalysis, and molecular recognition. While the direct use of this compound in helicene synthesis is less common, its isomer, 2,7-diacetylnaphthalene, has been successfully employed in the preparation of acs.orghelicenebisquinones. researchgate.netacs.orgcolumbia.edu
This synthesis involves the combination of the enol ether of 2,7-diacetylnaphthalene with p-benzoquinone to produce the helicene structure in good yields. researchgate.netacs.orgcolumbia.edu The resulting functionalized helicenes can be resolved into their enantiomers and further modified for specific applications. columbia.edu The principles demonstrated with the 2,7-isomer highlight the potential for using diacetylnaphthalene derivatives as precursors for complex, chiral, three-dimensional aromatic structures.
The development of synthetic routes to functionalized helicenes is crucial for their incorporation into advanced materials. The ability to introduce reactive groups, such as the acetyl moieties in diacetylnaphthalenes, provides a handle for further chemical transformations and the creation of novel chiral materials.
Synthesis of Graphene-like Molecules (GLMs)
Supramolecular Assembly and Self-Organized Systems
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. wikipedia.org While this compound itself is not a classic macrocyclic host, its derivatives can be incorporated into larger structures that exhibit molecular recognition properties.
Acyclic hosts, for example, can be synthesized to create pseudo-cyclic structures capable of binding guest molecules. frontiersin.org A new class of synthetic receptors, acyclic pillar[n]naphthalenes, have been synthesized from 2,3-diethoxynaphthalene (B13772719) monomers. frontiersin.org These oligomers can adopt conformations that create binding pockets for various organic cations and electron-deficient neutral guests. frontiersin.org The tetrameric version of these acyclic hosts has shown good host-guest properties, with association constants in the range of 10² to 10⁴ M⁻¹, which are comparable to some macrocyclic hosts. frontiersin.org
The principles of molecular recognition are fundamental to many biological processes and have applications in sensing, catalysis, and drug delivery. wikipedia.orgthno.org The incorporation of naphthalene units, derived from precursors like this compound, into host molecules can provide a rigid and π-rich surface for binding guest molecules through a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions.
Design of Supramolecular Polymers and Frameworks
Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions. researchgate.net Unlike traditional polymers, which rely on strong covalent bonds, the dynamic nature of supramolecular polymers allows for properties like self-healing and responsiveness to environmental stimuli. researchgate.netmdpi.com The construction of these materials depends on the careful design of monomeric building blocks that can self-assemble into ordered, high-molecular-weight structures. researchgate.net
This compound serves as a foundational component for creating such monomers. While not typically used as a monomer itself, its structure is a precursor for more complex molecules designed for self-assembly. The two acetyl groups at the 1 and 5 positions provide reactive sites for synthesizing larger, di-topic molecules. The fixed 1,5-substitution pattern dictates a specific angular geometry that can guide the direction of polymer chain growth. By modifying the acetyl groups, chemists can introduce functionalities capable of forming strong, directional non-covalent bonds, which are essential for driving the polymerization process. mdpi.com This strategic approach allows for the creation of well-defined supramolecular structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. mdpi.com The development of such materials from peptide-based building blocks, for instance, has led to functional metal-foldamer coordinated polymers with applications in creating porous materials. nih.gov
Exploration of Non-covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into functional materials. wikipedia.orgmdpi.com These interactions, though individually weak (typically 1-5 kcal/mol), collectively impart stability and structure to large molecular assemblies, such as proteins and synthetic polymers. wikipedia.org The structure of this compound is well-suited to participate in several key types of non-covalent interactions.
π-Stacking: The electron-rich naphthalene core is predisposed to engage in π-π stacking interactions. This type of interaction is a primary driving force in the assembly of many π-conjugated materials, where planar aromatic rings stack on top of one another. rsc.org The arrangement and stability of these stacks significantly influence the electronic and optical properties of the resulting material.
Hydrogen Bonding: The carbonyl oxygen atoms of the acetyl groups in this compound can act as hydrogen bond acceptors. While the molecule itself lacks hydrogen bond donors, it can be chemically modified to include donor sites (e.g., by converting the acetyl groups to alcohols or amides). By incorporating both donor and acceptor functionalities into derivatives, it becomes possible to program highly specific and directional interactions that guide the formation of complex supramolecular architectures. taylorandfrancis.com
Charge-Transfer Interactions: The acetyl groups are electron-withdrawing, which reduces the electron density of the naphthalene ring system. This makes this compound and its derivatives potential electron acceptors in charge-transfer complexes. When paired with an electron-donating molecule, these components can form host-guest complexes, a phenomenon that is central to the construction of some supramolecular polymers and can influence their chiroptical properties. d-nb.info
Role in Electronic and Optoelectronic Devices
The unique electronic structure of the naphthalene core, combined with the modulating effects of its substituents, makes it a frequent component in materials designed for electronic and optoelectronic applications. mdpi.com Derivatives of this compound are explored as key components in next-generation devices.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Organic Light-Emitting Diodes (OLEDs) are a major application for advanced luminescent materials. frontiersin.org The efficiency of an OLED is heavily dependent on its ability to utilize both singlet (25%) and triplet (75%) excitons generated during electrical excitation. frontiersin.orgresearchgate.net Materials capable of harvesting triplet excitons, such as phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, are crucial for achieving high internal quantum efficiencies. researchgate.net
Research has demonstrated that this compound can serve as a key starting material for the synthesis of advanced functional molecules with applications in this area. Through a programmable, step-by-step π-extension strategy, this compound has been used to construct larger, graphene-like molecules such as anthanthrene (B94379) and peri-naphthacenonaphthacene. These resulting materials exhibit properties that make them highly valuable for organic electronics.
Key Research Findings:
| Precursor | Synthesized Product | Potential Application | Scientific Significance |
| This compound | peri-Naphthacenonaphthacene | Electron Transport Materials, TADF Materials | The synthesis demonstrates a method for creating large, zigzag-edged graphene-like molecules from a simple naphthalene building block. These products are easily transformed into materials for high-efficiency OLEDs. |
These synthesized molecules are noted as candidates for electron transport layers in OLEDs and, significantly, as TADF materials. The development of efficient TADF emitters, particularly for blue light, remains a critical challenge in the OLED industry, and strategies that build complex emitters from accessible precursors like this compound are of high interest. researchgate.net The broader family of naphthalene-based compounds, such as 1,5-naphthalene diamine derivatives, has also been shown to yield effective blue electroluminescent and hole-transporting materials, underscoring the utility of the 1,5-naphthalene scaffold in OLED technology. researchgate.net
Sensing and Energy Storage Applications
The functional materials derived from this compound also show promise in sensing and energy storage.
Sensing: The luminescent properties of the extended π-systems synthesized from this compound could be exploited for chemical sensing. The fluorescence of such a material can be quenched or enhanced upon interaction with a specific analyte, providing a detectable signal. This principle is the foundation for many fluorescent chemical sensors.
Energy Storage: The development of advanced energy storage systems, such as lithium-ion batteries and supercapacitors, relies on new electrode materials with high performance. mdpi.com Nanomaterials like graphene and related polycyclic aromatic hydrocarbons are sought after for their high surface area, stability, and conductivity. mdpi.com The graphene-like molecules synthesized from this compound are identified as potential candidates for energy storage applications, likely due to these same structural and electronic characteristics. Precise measurement and management of current and voltage are critical for the efficiency and safety of these energy storage systems. isabellenhuette.com
Future Research Directions and Unaddressed Challenges
Methodological Innovations in Synthesis and Characterization
The primary route for synthesizing 1,5-diacetylnaphthalene is the Friedel-Crafts acylation of naphthalene (B1677914). This established method, however, often necessitates stringent control of reaction conditions, such as temperature and the stoichiometric ratios of reactants, to minimize the formation of polyacetylated byproducts. Future research could focus on developing more efficient and selective synthetic protocols. The use of continuous flow reactors, for instance, presents an opportunity for consistent quality and yield in an industrial setting. Innovations in catalysis, perhaps moving beyond traditional Lewis acids like aluminum chloride to more recyclable and environmentally benign catalysts, would represent a significant advancement.
Furthermore, refining analytical techniques for the characterization and quantification of this compound and its derivatives is crucial. While standard spectroscopic methods like IR and NMR are routinely used, developing more sensitive methods, potentially utilizing isotopically labeled internal standards, could enhance the accuracy of quantification, particularly in complex matrices. ijbpas.com
Exploration of Novel Reactivity and Catalytic Applications
The acetyl groups and the naphthalene core of this compound offer multiple sites for chemical modification, opening avenues for the synthesis of a diverse array of more complex organic molecules. The acetyl groups can undergo nucleophilic addition reactions, while the aromatic ring is susceptible to electrophilic substitution. Future investigations could systematically explore these reaction pathways to create novel derivatives with unique properties. For example, oxidation of the acetyl groups can yield naphthalene-1,5-dicarboxylic acid, and their reduction can produce 1,5-dihydroxyethyl naphthalene.
A particularly promising area of research lies in the exploration of this compound and its derivatives as ligands in asymmetric catalysis. The rigid naphthalene backbone provides a well-defined scaffold that, when appropriately functionalized, could induce high levels of stereocontrol in chemical reactions. Research into the synthesis of chiral derivatives and their application in catalytic processes, such as the addition of diethylzinc (B1219324) to aldehydes, could lead to the development of highly efficient and selective catalysts. researchgate.net The synthesis of angucycline-based small molecules from this compound for potential therapeutic applications highlights the compound's utility as a starting material for complex natural product synthesis. ucl.ac.uk
Advanced Computational Modeling for Complex Systems
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. Advanced computational modeling can provide deep insights into the electronic structure, reactivity, and interactions of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be employed to predict molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic properties and reactivity of these molecules. nih.gov
Future computational studies could focus on several key areas. Modeling the transition states of reactions involving this compound can help in elucidating reaction mechanisms and optimizing reaction conditions for desired products. For more complex systems, such as the interaction of this compound-based ligands with metal centers in catalysts or its binding to biological macromolecules, a combination of quantum mechanics and molecular mechanics (QM/MM) methods could be employed. rsc.org These models can help in the rational design of new catalysts and therapeutic agents. ucl.ac.ukresearchgate.net Furthermore, computational screening of virtual libraries of this compound derivatives could accelerate the discovery of new materials with specific desired properties. researchgate.net
Integration into Emerging Smart Materials and Nanomaterials
The unique structural and electronic properties of naphthalene derivatives make them attractive candidates for integration into smart materials and nanomaterials. sdu.dk Smart materials are designed to respond to external stimuli such as light, temperature, or pH in a controlled manner. sdu.dkazonano.com The rigid and planar structure of the naphthalene core, combined with the potential for functionalization at the acetyl groups, makes this compound a promising scaffold for building such materials.
Future research in this domain could explore the incorporation of this compound derivatives into polymers to create photoresponsive or thermochromic materials. azonano.com For instance, derivatives of naphthalene diimides, which share the core aromatic structure, have been extensively studied for their applications in organic electronics and supramolecular chemistry due to their favorable photophysical and redox properties. thieme-connect.deacs.org By analogy, functionalized this compound could be used to create novel organic semiconductors or components of molecular sensors. acs.org
The development of nanomaterials incorporating this compound is another exciting frontier. This could involve the synthesis of nanoparticles or the functionalization of existing nanomaterials with these molecules to impart specific functionalities. mdpi.com For example, their integration into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and recognition sites for sensing or separation applications. The ability to tune the electronic properties of the naphthalene core through substitution could be leveraged to create materials for applications in electronics and photonics. nih.govsdu.dk
Q & A
Q. What are the recommended synthetic routes for 1,5-diacetylnaphthalene, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via Friedel-Crafts acetylation of naphthalene derivatives. For example, using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction temperature (e.g., 0–5°C for controlled exothermic reactions) and stoichiometric ratios of acetylating agents are critical to minimize polyacetylation byproducts. Solvent choice (e.g., dichloromethane or nitrobenzene) also affects regioselectivity and yield .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred for high specificity, especially when detecting trace amounts in biological or environmental samples. Gas chromatography (GC-MS) may require derivatization due to the compound’s low volatility. Method validation should include spike-and-recovery experiments and calibration against certified reference materials. Interference from structurally similar compounds (e.g., monoacetylated naphthalenes) must be addressed using selective ion monitoring (SIM) .
Q. What are the primary toxicological endpoints for this compound in mammalian models?
Methodological Answer: Standard toxicology studies should assess systemic effects such as hepatic, renal, and respiratory outcomes. Oral or inhalation exposure routes are prioritized based on environmental relevance. Dosing regimens should follow OECD guidelines, with endpoints including organ weight changes, histopathology, and biomarkers like serum ALT/AST for hepatotoxicity. Include control groups exposed to naphthalene derivatives (e.g., 1-methylnaphthalene) for comparative risk assessment .
Advanced Research Questions
Q. How can contradictory data between enzyme-linked assays and mass spectrometry for this compound metabolites be resolved?
Methodological Answer: Discrepancies often arise from cross-reactivity in enzyme assays (e.g., interference by acetylated metabolites). Validate results using orthogonal methods:
- Bland-Altman analysis to quantify bias between techniques .
- Spearman correlation to assess linear relationships.
- Stability studies to rule out matrix effects (e.g., plasma vs. saliva). For example, enzyme assays may overestimate concentrations in saliva due to interfering sugars, necessitating LC-MS confirmation .
Q. What experimental designs mitigate bias in long-term carcinogenicity studies of this compound?
Methodological Answer:
- Randomization: Allocate animals to exposure groups using stratified randomization by weight and litter.
- Blinding: Ensure pathologists are blinded to exposure levels during histopathological analysis.
- Positive controls: Include groups exposed to known carcinogens (e.g., benzo[a]pyrene) to validate assay sensitivity.
- Power analysis: Predefine sample sizes to detect ≥20% incidence rates with 80% statistical power .
Q. How does this compound partition in environmental matrices, and what degradation pathways dominate?
Methodological Answer:
- Partitioning: Use OECD 121 shake-flask methods to determine octanol-water (log Kow) and soil sorption coefficients (Koc).
- Degradation: Conduct photolysis studies under simulated sunlight (λ > 290 nm) and biodegradation assays with OECD 301B inocula. Major pathways include hydroxylation (via cytochrome P450 in biota) and hydrolysis to naphthalene diols. Persistent aromatic intermediates may require advanced oxidation processes (AOPs) for remediation .
Q. What are the limitations of current biomonitoring methods for occupational exposure to this compound?
Methodological Answer:
- Sensitivity: Urinary metabolites (e.g., acetylated naphthols) often fall below LC-MS detection limits; use isotopically labeled internal standards (e.g., ¹³C-1,5-diacetylnaphthalene) to improve accuracy.
- Temporal variability: Collect serial samples to account for rapid glucuronidation/excretion.
- Confounding factors: Adjust for smoking status (PAH exposure) and dietary naphthalene intake in statistical models .
Methodological Considerations
Q. How to design a systematic review on the health effects of this compound?
Methodological Answer:
- Search strategy: Use Boolean operators (e.g., "this compound AND (toxicity OR pharmacokinetics)") across PubMed, TOXCENTER, and EMBASE. Filter by species (human/animal) and publication date (post-2000).
- Risk of bias assessment: Apply tools like the Cochrane ROBINS-I for observational studies, focusing on exposure misclassification and confounding .
Q. What statistical approaches are optimal for dose-response modeling of this compound toxicity?
Methodological Answer:
- Benchmark dose (BMD) modeling: Fit data to log-logistic or Weibull models using EPA’s BMDS software.
- Hierarchical Bayesian models: Account for inter-study variability in multi-lab datasets.
- Akaike Information Criterion (AIC): Compare model fits to select the most parsimonious .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
